molecular formula C14H10Cl2O2S B6143117 3-{[(3,5-dichlorophenyl)sulfanyl]methyl}benzoic acid CAS No. 938263-34-4

3-{[(3,5-dichlorophenyl)sulfanyl]methyl}benzoic acid

Cat. No.: B6143117
CAS No.: 938263-34-4
M. Wt: 313.2 g/mol
InChI Key: LILGNWTYJZBYGI-UHFFFAOYSA-N
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Description

3-{[(3,5-dichlorophenyl)sulfanyl]methyl}benzoic acid: is an organic compound with the molecular formula C14H10Cl2O2S It is characterized by the presence of a benzoic acid moiety substituted with a sulfanyl group attached to a 3,5-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(3,5-dichlorophenyl)sulfanyl]methyl}benzoic acid typically involves the following steps:

    Formation of the sulfanyl intermediate: The reaction begins with the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 5 positions.

    Attachment of the sulfanyl group: The dichlorophenyl compound is then reacted with a thiol to form the sulfanyl intermediate.

    Formation of the benzoic acid derivative: The sulfanyl intermediate is further reacted with a benzoic acid derivative under appropriate conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzoic acid moiety, potentially converting it to a benzyl alcohol derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of metal complexes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{[(3,5-dichlorophenyl)sulfanyl]methyl}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The benzoic acid moiety may also interact with specific binding sites, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

  • 3-{[(2,5-dichlorophenyl)sulfanyl]methyl}benzoic acid
  • 3-{[(4-chlorophenyl)sulfanyl]methyl}benzoic acid
  • 3-{[(3,5-dibromophenyl)sulfanyl]methyl}benzoic acid

Comparison:

  • 3-{[(3,5-dichlorophenyl)sulfanyl]methyl}benzoic acid is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and binding affinity.
  • 3-{[(2,5-dichlorophenyl)sulfanyl]methyl}benzoic acid has chlorine atoms at different positions, potentially altering its chemical properties and biological activity.
  • 3-{[(4-chlorophenyl)sulfanyl]methyl}benzoic acid has only one chlorine atom, which may result in different reactivity and applications.
  • 3-{[(3,5-dibromophenyl)sulfanyl]methyl}benzoic acid contains bromine atoms instead of chlorine, which can significantly affect its chemical behavior and interactions.

Properties

IUPAC Name

3-[(3,5-dichlorophenyl)sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2S/c15-11-5-12(16)7-13(6-11)19-8-9-2-1-3-10(4-9)14(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILGNWTYJZBYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CSC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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